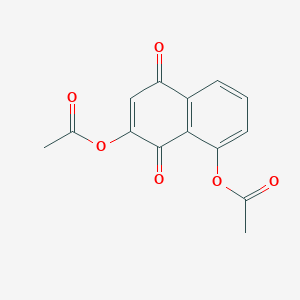
1,4-Naphthalenedione, 2,8-bis(acetyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2,8-bis(acetyloxy)- is a chemical compound with the molecular formula C14H10O6 It is a derivative of 1,4-naphthoquinone, where the hydrogen atoms at positions 2 and 8 are replaced by acetyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,8-bis(acetyloxy)- typically involves the acetylation of 1,4-naphthoquinone. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Acetic acid or a similar solvent
Catalyst: Sulfuric acid or another strong acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactants: 1,4-naphthoquinone and acetic anhydride
Catalyst: Sulfuric acid
Reaction Vessel: Large-scale reactors with temperature control
Purification: Crystallization or distillation to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2,8-bis(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different quinone derivatives.
Reduction: Can be reduced to form hydroquinone derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Various quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Compounds with different functional groups replacing the acetyloxy groups.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2,8-bis(acetyloxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2,8-bis(acetyloxy)- involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in antimicrobial or anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the acetyloxy groups.
2-Acetyloxy-1,4-naphthoquinone: A derivative with a single acetyloxy group.
2,3-Dichloro-1,4-naphthoquinone: A derivative with chlorine atoms instead of acetyloxy groups.
Uniqueness
1,4-Naphthalenedione, 2,8-bis(acetyloxy)- is unique due to the presence of two acetyloxy groups, which can influence its chemical reactivity and biological activity. The acetyloxy groups can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the presence of these groups can modulate the compound’s biological properties, potentially enhancing its therapeutic potential.
Propriétés
Numéro CAS |
61276-36-6 |
|---|---|
Formule moléculaire |
C14H10O6 |
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
(7-acetyloxy-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H10O6/c1-7(15)19-11-5-3-4-9-10(17)6-12(20-8(2)16)14(18)13(9)11/h3-6H,1-2H3 |
Clé InChI |
WWECCGGTNPBYAX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC2=C1C(=O)C(=CC2=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
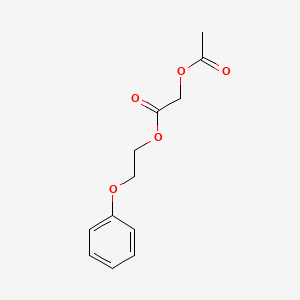
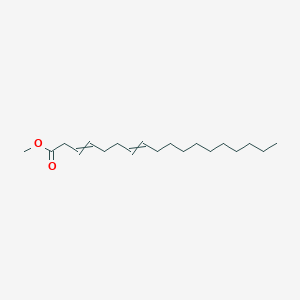

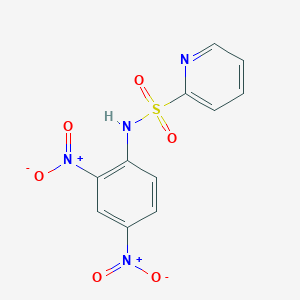
![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)
methyl}amino)benzoic acid](/img/structure/B14598032.png)

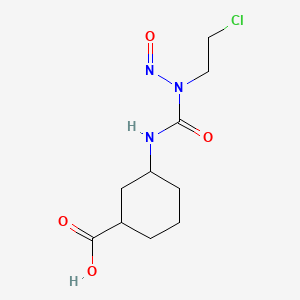



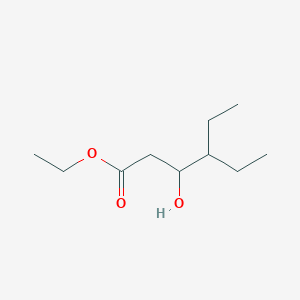
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
